Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-
Description
The compound Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]- is a bicyclic ether derivative featuring a norbornene-like core structure (3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl) linked to an ethoxy group. This structure is part of a broader class of fragrance ingredients and synthetic intermediates characterized by their bridged cyclohexane rings and functionalized side chains.
Properties
CAS No. |
68039-37-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethanol |
InChI |
InChI=1S/C12H18O2/c13-4-5-14-12-7-8-6-11(12)10-3-1-2-9(8)10/h1,3,8-13H,2,4-7H2 |
InChI Key |
ZRODRNFZZZFLER-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)OCCO |
Related CAS |
849480-50-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]- involves several steps. One common method includes the reaction of 4,7-methano-1H-inden-6-ol with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]- undergoes various chemical reactions,
Biological Activity
Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]- (CAS No. 10520-24-8) is a chemical compound with potential biological activities that have garnered interest in various fields such as pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C12H18O2
- Molecular Weight : 194.27 g/mol
- Synonyms : Ethanol tricyclo(5.2.1.02,6)dec-3-enyloxy
Biological Activity Overview
The biological activity of Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]- has been assessed in various studies focusing on its pharmacological properties and potential therapeutic applications.
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that compounds similar to Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]- exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.
- Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial efficacy of Ethanol derivatives found that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be within a range effective for therapeutic use.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]- inhibited the production of TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 80 |
Case Study 3: Cytotoxicity Against Cancer Cells
Research examining the cytotoxic effects of the compound on HeLa and MCF-7 cancer cell lines revealed an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. These findings indicate a promising therapeutic index for further development.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Comparison with Similar Compounds
Tricyclodecenyl Acetate (Verdyl Acetate)
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl Isobutyrate
Butanoic Acid, 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-yl Ester
Acetaldehyde Derivative
- CAS No.: 72928-15-5
- Structure: [(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl)oxy]acetaldehyde
- Regulatory Status: Listed on Canada’s Non-Domestic Substances List (NDSL), indicating restricted commercial use .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | LogP |
|---|---|---|---|---|---|
| Ethanol, 2-[(core)oxy]- | Not provided | C₁₂H₁₈O₂ | ~194.27 | Ether | ~2.2* |
| Tricyclodecenyl Acetate | 5413-60-5 | C₁₂H₁₆O₂ | 192.25 | Acetate ester | 2.215 |
| 3a,4,5,6,7,7a-Hexahydro... Isobutyrate | 67634-20-2 | C₁₄H₂₀O₂ | 220.31 | Isobutyrate ester | 3.1† |
| Butanoic Acid Ester | 113889-23-9 | C₁₃H₁₈O₂ | 206.28 | Butanoate ester | 2.8‡ |
*Estimated from analogous compounds .
†Predicted using EPI Suite .
‡Experimental data from RIFM assessments .
Table 2: Toxicity and Regulatory Profiles
Key Research Findings
- Applications : These compounds are critical in fragrance formulations (e.g., incense, perfumes) and odor-control agents in plastics .
Gaps and Contradictions
- Direct toxicity data for the ethanol derivative is absent; current assessments rely on structural analogs.
- Regulatory status varies: While some analogs (e.g., isobutyrate mixtures) are explicitly regulated, others lack clear guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
